5-Amino-3-carbamoyl-4,5-dimethylhex-3-enoic acid
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Overview
Description
5-Amino-3-carbamoyl-4,5-dimethylhex-3-enoic acid: is an organic compound with the molecular formula C9H16N2O3 It is characterized by the presence of an amino group, a carbamoyl group, and a hexenoic acid backbone with dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-carbamoyl-4,5-dimethylhex-3-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4,5-dimethylhex-3-enoic acid.
Amination: The precursor undergoes amination to introduce the amino group at the 5th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-carbamoyl-4,5-dimethylhex-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted amino or carbamoyl derivatives.
Scientific Research Applications
5-Amino-3-carbamoyl-4,5-dimethylhex-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-carbamoyl-4,5-dimethylhex-3-enoic acid involves its interaction with specific molecular targets. The amino and carbamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,5-dimethylhex-3-enoic acid
- 5-Amino-3-carbamoyl-4-methylhex-3-enoic acid
- 5-Amino-3-carbamoyl-4,5-dimethylpent-3-enoic acid
Uniqueness
5-Amino-3-carbamoyl-4,5-dimethylhex-3-enoic acid is unique due to its specific substitution pattern and the presence of both amino and carbamoyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63934-66-7 |
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Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-amino-3-carbamoyl-4,5-dimethylhex-3-enoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-5(9(2,3)11)6(8(10)14)4-7(12)13/h4,11H2,1-3H3,(H2,10,14)(H,12,13) |
InChI Key |
FVJRUFCKQGFAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CC(=O)O)C(=O)N)C(C)(C)N |
Origin of Product |
United States |
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